4-Aminophenylsulfur Pentafluoride
Description
The Pentafluorosulfanyl (SF₅) Group as a Unique Fluorinated Moiety
SF₅ Group as a "Super-Trifluoromethyl Group" Bioisostere
The pentafluorosulfanyl (SF₅) group has emerged as a significant functional group in medicinal chemistry, often regarded as a "super-trifluoromethyl group". researchgate.netfigshare.comenamine.net This designation stems from its role as a bioisostere of the widely used trifluoromethyl (CF₃) group, meaning it shares similar physical or chemical properties that can elicit comparable biological responses. researchgate.netnih.gov However, the SF₅ group possesses more pronounced and, in some cases, superior properties compared to its CF₃ counterpart, making it an intriguing substituent for the design of novel agrochemicals and pharmaceuticals. nih.govescholarship.orgnih.gov
The rationale for considering the SF₅ group a "super-trifluoromethyl" bioisostere is founded on several key physicochemical characteristics where it surpasses the CF₃ group. These include its greater electronegativity, stronger electron-withdrawing nature, and increased lipophilicity, all while maintaining exceptional chemical and thermal stability. researchgate.netenamine.netrsc.orgresearchgate.net These attributes can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced efficacy, improved metabolic stability, and better membrane permeability. nih.govrowansci.com
Detailed Research Findings
Comparative studies have highlighted the distinct advantages and differences between the SF₅ and CF₃ groups. The SF₅ group is more powerful in its electron-withdrawing capabilities, which is reflected in its Hammett substituent constant (σp). researchgate.netmeliusorganics.com It is also larger and more lipophilic than the CF₃ group. nih.govresearchgate.net These differences in size, electronics, and lipophilicity can lead to varied outcomes in biological activity when one group is substituted for the other.
For instance, research on inhibitors of the AAA ATPase p97 demonstrated surprising structure-activity relationship (SAR) results. When a CF₃ group on an indole-based inhibitor was replaced with an SF₅ group, the p97 inhibition was reduced nearly five-fold. nih.gov In this specific case, despite the strong electron-withdrawing similarities between the SF₅ and nitro groups, the nitro-analogue was found to be the most potent inhibitor, 430 times more active than the SF₅ derivative. nih.govescholarship.org This suggests that while the bioisosteric relationship provides a rational starting point for drug design, the increased bulk or specific electronic distribution of the SF₅ group can be either beneficial or detrimental depending on the specific protein-ligand interactions. researchgate.net
Conversely, in other applications, the SF₅ group has demonstrated clear advantages. In the field of catalysis, copper complexes featuring scorpionate ligands decorated with SF₅ groups showed dramatically improved yields and stereoselectivity in cyclopropanation reactions compared to their CF₃ analogues. rsc.orgresearchgate.netnih.gov Furthermore, an antimalarial 8-SF₅ mefloquine (B1676156) analog exhibited higher in vivo activity and a longer half-life than the parent CF₃-containing drug. researchgate.net
The unique properties of the SF₅ group make it a valuable, albeit complex, tool in medicinal chemistry. Its application requires careful consideration of the target environment, as its larger size and distinct electronic profile can lead to outcomes not directly predictable from its bioisosteric relationship with the CF₃ group. nih.govresearchgate.net
Interactive Data Tables
Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups Data sourced from multiple studies for benzene (B151609) derivatives.
| Property | SF₅ Group | CF₃ Group | Source |
| Electronegativity (Pauling Scale) | 3.65 | 3.36 | researchgate.netresearchgate.net |
| Hammett Constant (σp) | 0.68 | 0.54 | researchgate.netmeliusorganics.com |
| Lipophilicity (πp) | 1.23 | 0.88 | meliusorganics.com |
| Intrinsic Volume (ų) | 61.4 | 42.7 | meliusorganics.com |
| Inductive Effect (σI) | 0.55 | 0.39 | researchgate.net |
| Resonance Effect (σR) | 0.11 | 0.12 | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZUHNSMNNSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381310 | |
| Record name | 4-Aminophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-24-0 | |
| Record name | 4-Aminophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminophenyl)sulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis of 4 Aminophenylsulfur Pentafluoride
Early Synthetic Methodologies for Arylsulfur Pentafluorides
The initial forays into the synthesis of arylsulfur pentafluorides were characterized by the use of potent fluorinating agents and often resulted in low yields. nih.gov These pioneering methods, while not always efficient, laid the crucial groundwork for future advancements.
The first reported synthesis of an arylsulfur pentafluoride was achieved by Sheppard in the 1960s through the direct fluorination of aromatic disulfides. nih.gov This approach involved the oxidative fluorination of a diaryl disulfide using silver difluoride (AgF₂). beilstein-journals.org For instance, phenylsulfur pentafluoride was synthesized by treating diphenyl disulfide with AgF₂ in a fluorocarbon solvent. beilstein-journals.orgbeilstein-journals.org
However, this method was beset by significant limitations, most notably very low product yields, often around 9%. beilstein-journals.orgbeilstein-journals.org Despite the low efficiency, this technique was one of the few available for creating the C-S bond and achieving the high oxidation state of sulfur required for the SF₅ group. The harsh conditions and the high cost of the reagent, AgF₂, also limited its widespread application. beilstein-journals.org
| Method | Reagent | Substrate | Product | Reported Yield | Reference |
| Direct Fluorination | Silver Difluoride (AgF₂) | Diphenyl Disulfide | Phenylsulfur Pentafluoride | ~9% | beilstein-journals.orgbeilstein-journals.org |
An alternative early route involved the conversion of arylsulfur trifluorides (ArSF₃) into their pentafluoride counterparts. This typically proceeded through an intermediate, the arylsulfur chlorotetrafluoride (ArSF₄Cl). lookchem.com The synthesis of ArSF₄Cl could be achieved by the exhaustive chlorination of arylsulfur trifluorides or directly from diaryl disulfides by treatment with an excess of chlorine in the presence of an alkali metal fluoride (B91410). beilstein-journals.orglookchem.com
Once formed, the arylsulfur chlorotetrafluoride intermediate could be converted to the final arylsulfur pentafluoride (ArSF₅) by a chlorine-fluorine exchange reaction. nih.gov This was accomplished by treating the ArSF₄Cl with a suitable fluoride source, such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF). beilstein-journals.org This two-step approach generally provided higher yields and proceeded under milder conditions compared to the direct fluorination of disulfides. nih.gov
Modern Synthetic Routes to 4-Aminophenylsulfur Pentafluoride and Related Aryl SF₅ Compounds
Building upon the early foundational work, more specific and reliable multi-step syntheses have been established for producing functionalized arylsulfur pentafluorides like this compound.
The accepted laboratory synthesis for this compound is a multi-step procedure that begins with bis-(4-nitrophenyl)-disulfide. nih.gov This method involves the initial formation of the more stable nitro-substituted intermediate, which is then reduced to the target amino compound.
The first step mirrors the early Sheppard methodology, where bis-(4-nitrophenyl)-disulfide is subjected to oxidative fluorination using silver difluoride (AgF₂) in an inert solvent like trichlorotrifluoroethane (CFC-113). nih.gov This reaction cleaves the disulfide bond and builds the sulfur(VI) fluoride center, yielding 4-Nitrophenylsulfur pentafluoride. This intermediate is a crucial building block, as the nitro group is a versatile functional handle for further transformations. Despite being a foundational method, the yield for this specific step remains low, reported at approximately 10%. nih.gov
| Starting Material | Reagent | Solvent | Product | Reported Yield | Reference |
| Bis-(4-nitrophenyl)-disulfide | Silver Difluoride (AgF₂) | CFC-113 | 4-Nitrophenylsulfur pentafluoride | 10% | nih.gov |
The second and final step in the sequence is the selective reduction of the nitro group on the aromatic ring to an amine. This is achieved through catalytic hydrogenation. nih.gov The 4-Nitrophenylsulfur pentafluoride is dissolved in an acidic ethanol (B145695) solution, and hydrogenation is carried out using hydrogen gas (H₂) over a platinum(IV) oxide (PtO₂) catalyst. nih.gov The reaction is performed in the presence of hydrochloric acid (HCl), which results in the formation of the hydrochloride salt of the product, this compound hydrochloride. nih.gov This salt can then be neutralized with a mild base, such as sodium bicarbonate, to isolate the free amine, this compound, which can be further purified by recrystallization. nih.gov
| Starting Material | Reagents | Catalyst | Product | Reference |
| 4-Nitrophenylsulfur pentafluoride | Hydrogen (H₂), Hydrochloric Acid (HCl) | Platinum(IV) Oxide (PtO₂) | This compound hydrochloride | nih.gov |
Multi-Step Synthesis from Bis-(4-nitrophenyl)-disulfide
Neutralization to Obtain this compound
In multi-step syntheses that proceed through acidic or basic intermediates, a final neutralization step is often crucial for isolating the target compound in its desired form. For the synthesis of this compound, if the preceding reaction step results in the formation of a salt (e.g., an ammonium (B1175870) salt under acidic conditions or a deprotonated amine under basic conditions), a carefully controlled neutralization is required.
For instance, following the condensation of 3-benzamido-2-fluorobenzoic acid with a 4-SF₅-aniline, the reaction mixture might be worked up under conditions that necessitate a pH adjustment. nih.gov The mixture is often quenched with water and extracted with an organic solvent like ethyl acetate. To ensure the final product is the free amine, the organic layer is typically washed with a mild basic solution, such as aqueous sodium bicarbonate (NaHCO₃), to neutralize any residual acid and then with water. nih.govthieme-connect.com After drying the organic layer over an agent like sodium sulfate (B86663) and concentrating it, the crude product is purified, often by column chromatography, to yield the final this compound derivative. nih.gov
Advanced Strategies for SF₅ Introduction
The challenges associated with early methods for introducing the SF₅ group, which often required harsh reagents like elemental fluorine (F₂), have spurred the development of more advanced and accessible synthetic strategies. chemrxiv.orggoogle.com These modern techniques focus on milder conditions, greater functional group tolerance, and improved efficiency, making SF₅-containing compounds more readily available to the broader scientific community. thieme.deresearchgate.net Key advanced strategies include the use of sulfur chloropentafluoride (SF₅Cl) as a key reagent and various oxidative fluorination approaches. researchgate.netcolab.ws
Utilizing SF₅Cl as a Key Reagent
Sulfur chloropentafluoride (SF₅Cl) has emerged as the most common and commercially available reagent for introducing the SF₅ group into organic compounds. wikipedia.orgresearchgate.net Its utility stems from the relative lability of the S-Cl bond, which allows for the generation of the SF₅ radical under mild conditions. wikipedia.org This has led to the development of a host of radical-based pentafluorosulfanylation reactions. researchgate.net
While SF₅Cl is commercially available, its synthesis has been a subject of research to improve safety, scalability, and convenience, moving away from methods that require direct handling of hazardous gases like F₂ or Cl₂. wikipedia.orgscispace.com
Classic methods for synthesizing SF₅Cl include:
The reaction of sulfur tetrafluoride (SF₄) with chlorine (Cl₂) and a fluoride salt like cesium fluoride (CsF). wikipedia.org
The direct reaction of chlorine monofluoride (ClF) with SF₄. wikipedia.org
The chlorination of disulfur (B1233692) decafluoride (S₂F₁₀). wikipedia.org
More recently, significant advancements have provided gas-reagent-free methods. A practical and notable approach involves the reaction of elemental sulfur (S₈), potassium fluoride (KF), and trichloroisocyanuric acid (TCCA) in an appropriate solvent like acetonitrile (B52724). researchgate.netethz.chresearchgate.net This method is significantly milder and avoids many of the hazards associated with earlier procedures. researchgate.netescholarship.org Further refinements have led to the development of continuous flow reactors for the on-demand synthesis of SF₅Cl, enhancing safety and efficiency. researchgate.net
Table 1: Selected Methods for the Generation of Sulfur Chloropentafluoride (SF₅Cl)
| Starting Materials | Reagents | Key Features |
| Sulfur Tetrafluoride (SF₄) | Chlorine (Cl₂), Cesium Fluoride (CsF) | Classic synthesis route. wikipedia.org |
| Sulfur Tetrafluoride (SF₄) | Chlorine Monofluoride (ClF) | Involves reactive halogen fluoride. wikipedia.org |
| Disulfur Decafluoride (S₂F₁₀) | Chlorine (Cl₂) | Utilizes toxic S₂F₁₀. wikipedia.org |
| Elemental Sulfur (S₈) | Potassium Fluoride (KF), Trichloroisocyanuric Acid (TCCA) | Gas-reagent-free, milder conditions. researchgate.netresearchgate.net |
The primary utility of SF₅Cl in synthesis is its role as a precursor to the pentafluorosulfanyl radical (•SF₅). This radical can be generated under various initiation conditions and readily adds to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.netresearchgate.net
Common methods for initiating the radical addition of SF₅Cl include:
Triethylborane (Et₃B): The Et₃B-mediated radical addition is a widely used method, typically conducted at low temperatures (e.g., -30 °C). wikipedia.orgacademie-sciences.fr It is effective for the chloropentafluorosulfanylation of a variety of alkenes and alkynes. thieme-connect.comresearchgate.net
Photochemical Methods: Visible light, often in conjunction with a photocatalyst or an electron donor-acceptor (EDA) complex, can be used to generate the •SF₅ radical from SF₅Cl. academie-sciences.fr This approach offers mild reaction conditions and has been successfully applied to the pentafluorosulfanylation of alkynes and other substrates. academie-sciences.frresearchgate.net
These radical reactions have been employed to synthesize a wide array of aliphatic and vinylic SF₅-containing compounds, which can serve as versatile building blocks for more complex molecules. researchgate.netnih.govacs.org For example, the radical addition of SF₅Cl to 2-ethynyl anilines followed by cyclization provides a direct route to 2-SF₅-indoles. acs.org
Oxidative Fluorination Approaches
An alternative to methods relying on SF₅Cl is the direct oxidative fluorination of sulfur-containing functional groups, such as thiols and disulfides. chemrxiv.orgresearchgate.net This strategy builds the SF₅ group directly on the aromatic ring from a simpler sulfur precursor. These methods have become increasingly practical with the development of milder and more selective fluorinating systems. scispace.comescholarship.org
The conversion of diaryl disulfides (Ar-S-S-Ar) or aryl thiols (Ar-SH) to arylsulfur pentafluorides (Ar-SF₅) is a key transformation in this category. Initial methods involved direct fluorination with elemental fluorine (F₂), but these conditions are harsh and can lead to unwanted side reactions, such as fluorination of the aromatic ring. chemrxiv.orggoogle.com
Modern oxidative fluorination protocols have overcome many of these limitations:
Trichloroisocyanuric Acid (TCCA) and Potassium Fluoride (KF): A significant breakthrough was the development of a system using TCCA as an oxidant and KF as a fluoride source. chemrxiv.orgscispace.com This combination effectively converts diaryl disulfides into aryl tetrafluoro-λ⁶-sulfanyl chlorides (Ar-SF₄Cl), which are immediate precursors to Ar-SF₅ compounds. chemrxiv.org This method avoids the need for gaseous chlorine or more aggressive fluorinating agents. scispace.com
Silver(II) Fluoride (AgF₂): The combination of onium halides with silver(II) fluoride provides a powerful and rapid method for the single-step conversion of various thiophenol derivatives to the corresponding Ar-SF₅ compounds in high yields. chemrxiv.org
A notable application of this strategy is the synthesis of N,N-bis(tert-butoxycarbonyl)-4-aminophenylsulfur pentafluoride from its corresponding disulfide. The reaction proceeds in good yield (88% NMR yield) using AgF₂ and tetrabutylammonium (B224687) chloride, demonstrating the utility of this oxidative fluorination approach for preparing protected this compound. google.com
Table 2: Comparison of Advanced Strategies for Aryl-SF₅ Synthesis
| Strategy | Precursor | Key Reagents | Intermediate/Product | Key Advantages |
| Radical Addition | Alkene/Alkyne | SF₅Cl, Et₃B or light | Aliphatic/Vinylic SF₅-adduct | Mild initiation, versatile for non-aromatic systems. researchgate.netacademie-sciences.fr |
| Oxidative Fluorination | Diaryl Disulfide | TCCA, KF | Ar-SF₄Cl | Avoids harsh reagents like Cl₂. chemrxiv.orgscispace.com |
| Oxidative Fluorination | Aryl Thiol/Disulfide | AgF₂, Onium Halide | Ar-SF₅ | Direct, high-yielding, one-step conversion. chemrxiv.orggoogle.com |
Role of Fluorinating Agents (e.g., ZnF₂, HF, Sb(III/V) fluorides)
A significant advancement in the synthesis of arylsulfur pentafluorides involves a two-step process that utilizes various fluorinating agents. researchgate.netbeilstein-journals.org This method provides a more practical and cost-effective alternative to earlier procedures. researchgate.net
The first step of this process is the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride. This reaction yields an arylsulfur chlorotetrafluoride intermediate. researchgate.netbeilstein-journals.org
In the second step, this intermediate is treated with a stronger fluoride source to exchange the chlorine atom for a fluorine atom, thus forming the arylsulfur pentafluoride. researchgate.netbeilstein-journals.org Several fluorinating agents are effective for this transformation, including zinc fluoride (ZnF₂), hydrogen fluoride (HF), and antimony(III) or antimony(V) fluorides (SbF₃ or SbF₅). researchgate.netbeilstein-journals.org The use of these reagents represents a significant improvement in terms of cost, yield, and practicality for the large-scale production of various arylsulfur pentafluorides. researchgate.net
Table 1: Fluorinating Agents in the Synthesis of Arylsulfur Pentafluorides
| Fluorinating Agent | Role | Reference |
|---|---|---|
| Zinc Fluoride (ZnF₂) | Fluoride source for converting ArSF₄Cl to ArSF₅ | researchgate.netbeilstein-journals.org |
| Hydrogen Fluoride (HF) | Fluoride source for converting ArSF₄Cl to ArSF₅ | researchgate.netbeilstein-journals.org |
| Antimony(III/V) fluorides | Fluoride source for converting ArSF₄Cl to ArSF₅ | researchgate.netbeilstein-journals.org |
Use of Trichloroisocyanuric Acid (TCICA) and Potassium Fluoride (KF)
A milder and more accessible method for the synthesis of aryl-SF₅ compounds involves the use of a combination of Trichloroisocyanuric Acid (TCICA) and Potassium Fluoride (KF). This reagent system provides an inexpensive and less hazardous alternative to traditional fluorinating agents like elemental fluorine (F₂), xenon difluoride (XeF₂), and hydrogen fluoride (HF).
The TCICA/KF system enables the oxidative fluorination of heteroatoms. This approach has been successfully applied to the synthesis of various fluorinated organic compounds, making the production of aryl-SF₅ compounds more attainable. Research has shown that this method can be used for a more general approach to the synthesis of fluorinated compounds containing Group 15, 16, and 17 heteroatoms.
Direct Fluorination Methods
Direct fluorination using elemental fluorine (F₂) is another method for the synthesis of (pentafluorosulfanyl)benzenes. This technique involves the direct reaction of ortho-, meta-, and para-substituted aromatic thiols and disulfides with elemental fluorine. This method was one of the first to be studied for the synthesis of new SF₅-containing building blocks.
For example, bis(p- or m-nitrophenyl) disulfide can be treated with F₂ diluted with nitrogen at low temperatures in acetonitrile to produce nitrophenylsulfur pentafluoride in moderate yields. beilstein-journals.org This nitro-substituted intermediate can then be reduced to the corresponding aminophenylsulfur pentafluoride. However, direct fluorination with elemental fluorine is a highly energetic process and can sometimes lead to side reactions, such as the fluorination of the aromatic ring, especially if the ring is not deactivated.
Flow Synthesis Methodologies
To improve the safety and efficiency of direct fluorination reactions, flow synthesis methodologies have been explored. A hybrid batch-flow process has been developed for the synthesis of substituted (pentafluorosulfanyl)benzenes. This approach allows for better control of reaction conditions and can improve the yields and safety of the fluorination process.
Flow chemistry offers several advantages for handling hazardous reagents like elemental fluorine. The small reaction volumes and enhanced heat and mass transfer in microreactors can mitigate the risks associated with highly exothermic reactions. The development of continuous flow processes for the synthesis of fluorinated compounds is an active area of research, aiming to provide safer and more scalable production methods. chemistryviews.org For instance, a protecting-group-free and semi-continuous process has been developed for the synthesis of racemic fluorinated α-amino acids from fluorinated amines using a flow synthesis approach. chemistryviews.org
Table 2: Comparison of Synthesis Methodologies
| Methodology | Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Fluorinating Agents | ZnF₂, HF, Sb(III/V) fluorides | Practical, cost-effective, good yields | Two-step process | researchgate.netbeilstein-journals.org |
| TCICA/KF System | TCICA, KF | Mild, inexpensive, accessible | May require optimization for specific substrates | |
| Direct Fluorination | Elemental Fluorine (F₂) | Direct route to SF₅ compounds | Hazardous reagent, potential for side reactions | beilstein-journals.org |
| Flow Synthesis | Elemental Fluorine (in flow) | Improved safety and control, scalable | Requires specialized equipment | chemistryviews.orgresearchgate.net |
Chemical Reactivity and Derivatization of 4 Aminophenylsulfur Pentafluoride
Reactions of the Amino Group (NH₂)
N-Alkylation Reactions
N-alkylation of anilines is a fundamental transformation in organic synthesis. While specific studies detailing the N-alkylation of 4-aminophenylsulfur pentafluoride are not extensively documented in the reviewed literature, the general reactivity of anilines suggests that it would undergo alkylation with various alkylating agents. For instance, the N-alkylation of aniline (B41778) derivatives can be achieved using alcohols in the presence of a suitable catalyst. This method is considered a sustainable process, producing water as the only byproduct. Another common method involves the use of alkyl halides in the presence of a base. For example, various substituted anilines can be effectively N-alkylated with alkyl halides in acetonitrile (B52724) using a cesium fluoride-celite combination as a solid base.
General conditions for the N-alkylation of anilines often require a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can be critical to the success of the reaction.
Table 1: General Conditions for N-Alkylation of Anilines
| Alkylating Agent | Catalyst/Base | Solvent | Temperature |
|---|---|---|---|
| Alcohols | Heterogeneous base metal catalysts | - | High Temperature (>100 °C) |
| Alkyl Halides | Cesium Fluoride-Celite | Acetonitrile | Ambient to Reflux |
It is important to note that the electron-withdrawing SF₅ group at the para position is expected to decrease the nucleophilicity of the amino group in this compound compared to unsubstituted aniline. This may necessitate harsher reaction conditions to achieve efficient N-alkylation.
Reactions with Carbonyl Diimidazole (CDI) in Anion Transporter Synthesis
Synthetic anion transporters are molecules designed to facilitate the movement of anions across lipid bilayer membranes and have potential applications in the treatment of diseases like cystic fibrosis. Many of these transporters are based on urea or thiourea scaffolds, which can be synthesized from amines and isocyanates or their equivalents.
N,N′-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for the synthesis of ureas. nih.gov The reaction typically proceeds by the activation of an amine with CDI to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to form the urea linkage. While the direct reaction of this compound with CDI for the synthesis of anion transporters has not been specifically detailed in the reviewed literature, the general principle of this reaction is well-established for the synthesis of urea-based anionophores. The resulting urea, bearing the highly lipophilic SF₅ group, could be a valuable component in the design of new anion transporters.
Reactions with Isocyanates
The reaction of primary amines with isocyanates is a robust and efficient method for the synthesis of N,N'-disubstituted ureas. This reaction is central to the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science. The amino group of this compound is expected to react readily with various isocyanates to form the corresponding urea derivatives.
In a typical procedure, the aniline derivative is treated with an isocyanate in a suitable solvent, often at room temperature. The reaction is generally high-yielding and tolerates a wide range of functional groups. The synthesis of novel N,N'-diarylureas containing the pentafluorosulfanyl group has been reported, where an appropriately substituted aniline is reacted with a phenyl isocyanate. researchgate.net These syntheses are often straightforward, involving the coupling of the two components to afford the desired urea.
Table 2: Synthesis of SF₅-Containing Diaryl Ureas
| Aniline Reactant | Isocyanate Reactant | Product |
|---|---|---|
| 4-(pentafluorosulfanyl)aniline | Substituted Phenyl Isocyanate | N-(4-(pentafluorosulfanyl)phenyl)-N'-(substituted phenyl)urea |
The resulting ureas incorporating the this compound moiety are of interest due to the unique properties conferred by the SF₅ group, including high electronegativity, thermal stability, and lipophilicity.
Reactions Involving the SF₅ Group
The pentafluorosulfanyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring to which it is attached.
Influence on Arene Reactivity: Displacement Reactions
The powerful electron-withdrawing nature of the SF₅ group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced when the SF₅ group is positioned ortho or para to a leaving group.
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. The presence of the SF₅ group, along with other electron-withdrawing groups like a nitro group, can greatly facilitate these reactions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govnih.gov
Table 3: Nucleophilic Aromatic Substitution on a SF₅-Substituted Arene
| Nucleophile | Product |
|---|---|
| Methoxide | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene |
| Thiophenoxide | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene |
| Diethylamine | N,N-diethyl-3-nitro-5-(pentafluorosulfanyl)aniline |
This enhanced reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring, making SF₅-substituted arenes versatile building blocks in organic synthesis.
Stereochemical Control by the SF₅ Group
The pentafluorosulfanyl group can exert significant stereochemical control in reactions due to a combination of its steric bulk and its profound dipole moment. rsc.orgrsc.orgresearchgate.net The steric demand of the SF₅ group is considerable, influencing the approach of reagents to a nearby reactive center.
Furthermore, the strong dipole moment of the SF₅ group can influence the stereochemistry of reactions that proceed through transition states with significant charge separation. rsc.orgrsc.org This dipolar control has been observed to be a key factor in determining the diastereoselectivity of certain reactions.
An example of this stereochemical influence is seen in [2+2] cycloaddition reactions, such as the Staudinger reaction between a ketene and an imine. The presence of an SF₅ group on the imine can lead to highly diastereoselective formation of the corresponding β-lactam product. rsc.org This control is attributed to the electronic and steric properties of the SF₅ group influencing the geometry of the transition state.
Table 4: Diastereoselective Cycloaddition Influenced by the SF₅ Group
| Reaction Type | Substrate Feature | Outcome |
|---|
This ability to direct the stereochemical outcome of reactions makes the SF₅ group a valuable tool in asymmetric synthesis.
Dipolar Effects
The pentafluorosulfanyl group is one of the most electronegative and strongly electron-withdrawing groups known in organic chemistry. rowansci.comenamine.net This is due to the cumulative effect of five highly electronegative fluorine atoms bonded to a central sulfur atom. rowansci.com The introduction of the SF₅ group creates a substantial dipole moment in the molecule, which can significantly influence the stereochemistry of reactions, particularly those that proceed through transition states with significant charge separation. researchgate.net The potent electron-withdrawing nature of the SF₅ group profoundly affects the electronic properties of the aromatic ring and the amino substituent in this compound.
Steric Effects
The pentafluorosulfanyl group exerts a considerable steric influence due to its octahedral geometry. d-nb.info Its steric demand is often compared to that of a tert-butyl group. researchgate.net This steric bulk can play a crucial role in directing the outcome of chemical reactions, for example, by hindering certain reaction pathways or influencing the stereoselectivity of product formation. The combination of these pronounced steric and dipolar effects governs the reactivity of compounds containing the SF₅ group. d-nb.info
Applications in Staudinger Ketene-Imine Cycloaddition Reactions
Imines derived from this compound are valuable substrates in the Staudinger ketene-imine cycloaddition, a powerful method for the synthesis of β-lactams. d-nb.infonih.gov This reaction involves the [2+2] cycloaddition of a ketene with an imine. rsc.org The stereochemical outcome of this reaction is highly dependent on the substituents of both the ketene and the imine. rsc.org
In the case of imines bearing a pentafluorosulfanyl group, the reaction proceeds with notable diastereoselectivity to form β-lactams. d-nb.infonih.gov For instance, the reaction of SF₅-containing aldimines with benzyloxyketene results in the formation of β-lactams through a conrotatory ring closure process. d-nb.info The strong electron-withdrawing nature of the SF₅ group plays a critical role in the reactivity of the imine and the subsequent iminium ion intermediate. d-nb.info This electronic influence facilitates the ring closure step, which must compete with other potential side reactions. d-nb.info Despite the potential for side reactions due to the increased acidity of protons on the carbon adjacent to the SF₅ group, β-lactam formation is successful, albeit sometimes in modest yields. d-nb.inforesearchgate.net The observed stereochemistry of the resulting β-lactam is consistent with a rapid cyclization process. d-nb.info
Table 1: Staudinger Reaction of SF₅-Containing Imines
| Imine Substrate | Ketene Source | Product | Key Observation | Reference |
|---|---|---|---|---|
| α-SF₅-substituted aldimines | Benzyloxyacetyl chloride | β-Lactam | Good 1,2-lk diastereoselectivity | d-nb.info |
Influence on Enolization and Sigmatropic Rearrangements
The powerful electron-withdrawing properties of the pentafluorosulfanyl group significantly influence the acidity of adjacent protons. In imines derived from SF₅-containing aldehydes, the SF₅ group increases the acidity of the α-proton of the imine itself, as well as the α-proton in the iminium ion intermediate formed during reactions like the Staudinger cycloaddition. d-nb.info This increased acidity enhances the propensity for enolization or the formation of enamine-like structures. d-nb.infomakingmolecules.com
Regarding sigmatropic rearrangements, the steric bulk of the SF₅ group appears to be a dominant factor. Studies on γ-SF₅-substituted allylic alcohols have shown that the steric hindrance of the SF₅ group can prevent nih.govnih.gov-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement. rsc.orgrsc.org Experiments with molecules containing a competing second vinyl group have confirmed that the rearrangement proceeds with the less sterically hindered double bond, leaving the SF₅-substituted double bond unchanged. rsc.org This suggests that the bulkiness, rather than the electronic properties of the SF₅ group, is the primary inhibitor of these specific rearrangements. rsc.orgrsc.org
Reactivity in Functional Materials Design
The distinctive properties of the pentafluorosulfanyl group make this compound a valuable building block for the design of advanced functional materials. researchgate.netchemimpex.com The SF₅ moiety imparts high thermal and chemical stability, strong electronegativity, and low surface energy to molecules. researchgate.netrsc.org These characteristics are highly desirable in the development of materials such as liquid crystals, polymers, and coatings with enhanced performance. chemimpex.com
The SF₅ group has been increasingly utilized in the design of optoelectronic materials, where its ability to tune the electronic character of molecules is harnessed. researchgate.netrsc.org The aniline functionality of this compound provides a reactive handle for incorporation into larger molecular architectures. For example, it can be used in the synthesis of specialized polymers and liquid crystals where properties like dielectric anisotropy are critical. researchgate.netnih.gov The incorporation of fluorinated groups like SF₅ is a known strategy to modify the mesomorphic properties and stability of liquid crystalline materials. beilstein-journals.org Therefore, this compound serves as a precursor to introduce the beneficial properties of the SF₅ group into a variety of functional materials. chemimpex.com
Transformations of the Aromatic Ring
Directed ortho-Lithiation and Subsequent Electrophilic Quenching
A general and effective method for the functionalization of the aromatic ring of pentafluorosulfanyl arenes is through directed ortho-lithiation followed by quenching with an electrophile. nih.govnih.gov This strategy allows for the introduction of a wide range of substituents at the position adjacent to the SF₅ group. The reaction is typically carried out using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) at low temperatures, such as -60 °C. nih.govnih.gov
Crucially, this lithiation/trapping sequence is compatible with an unsubstituted amino group, making it applicable to this compound. nih.gov The reaction must be performed carefully, as the lithiated intermediates are thermally unstable. At temperatures above -40 °C, the pentafluorosulfanyl group can act as a leaving group, leading to the formation of aryne intermediates. nih.govresearchgate.net To circumvent this, the lithiation is performed in situ, in the presence of a suitable electrophile (e.g., silicon, germanium, or tin electrophiles) that can trap the lithiated species as it is formed. nih.govnih.gov This method has been shown to be compatible with a broad range of functional groups, including fluoro, bromo, iodo, cyano, ester, amide, and the aforementioned amino group. nih.gov
Table 2: Conditions for Directed ortho-Lithiation of Pentafluorosulfanyl Arenes
| Reagent | Temperature | Key Consideration | Compatible Functional Groups (on arene) | Reference |
|---|
This synthetic route provides a powerful tool for creating ortho-substituted this compound derivatives, which can serve as versatile intermediates for further chemical synthesis.
Advanced Characterization and Spectroscopic Analysis
Single-Crystal X-ray Diffraction (SC-XRD)
A single-crystal X-ray study of 4-Aminophenylsulfur Pentafluoride, C₆H₆F₅NS, reveals a detailed molecular architecture and crystal packing. colorado.eduepo.org The analysis was conducted at a temperature of 200 K. nih.gov
The geometry around the central sulfur atom is characterized as being approximately octahedral. colorado.eduepo.orgchemicalbook.com This coordination environment is a key feature of the pentafluorosulfanyl (SF₅) group attached to the phenyl ring. chemicalbook.comchemimpex.com
Precise measurements of the bond lengths within the molecule show distinct differences between the axial and equatorial positions of the SF₅ group. chemicalbook.com The carbon-sulfur bond (C–S) is measured at 1.786 (3) Å. chemicalbook.com The four equatorial sulfur-fluorine bonds (S–Feq) have lengths ranging from 1.577 (2) Å to 1.586 (2) Å. chemicalbook.com In contrast, the axial sulfur-fluorine bond (S–Fax) is noticeably elongated, with a length of 1.600 (2) Å. chemicalbook.com This elongation of the axial bond relative to the equatorial bonds is a characteristic feature observed in the structure. colorado.eduepo.orgchemicalbook.com
Table 1: Selected Bond Lengths in this compound
| Bond | Length (Å) |
|---|---|
| C1–S1 | 1.786 (3) |
| S1–Faxial | 1.600 (2) |
Data sourced from Nava et al. (2008). chemicalbook.com
The equatorial fluorine atoms are observed to be in a staggered conformation with respect to the benzene (B151609) ring. colorado.eduepo.org These equatorial atoms are slightly declined away from the phenyl ring, which results in a medium value for the Feq–S–Fax angle of 86.9°. chemicalbook.com A similar staggered conformation has been noted in the structure of the related compound 4-acetamidophenylsulfur pentafluoride. nih.govchemicalbook.com
The torsion angles, specifically the F–S–C–C dihedral angles, are reported to have values of 43° and 47°. chemicalbook.com These values differ significantly from those observed in 4-acetamidophenylsulfur pentafluoride, which are 30° and 60° respectively. nih.govchemicalbook.com This difference indicates a variation in the rotational orientation of the SF₅ group relative to the aromatic ring between the two molecules. colorado.eduepo.org
The crystal packing of the compound is stabilized by weak intermolecular hydrogen bonds. colorado.eduepo.orgchemicalbook.com These interactions are identified as N–H···F contacts, where a hydrogen atom from the amino group (N-H) interacts with a fluorine atom of a neighboring molecule. colorado.eduepo.orgchemicalbook.com The geometry of this hydrogen bond has been determined, further explaining the stability of the crystal lattice. chemicalbook.com
Table 2: Hydrogen-Bond Geometry in this compound (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|
D = donor atom (N), H = hydrogen atom, A = acceptor atom (F). Data sourced from Nava et al. (2008). chemimpex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a standard and essential technique for characterizing the structure of compounds like this compound in solution. Analysis using ¹H, ¹³C, and ¹⁹F NMR would provide critical data on the electronic environment of the aromatic ring and the pentafluorosulfanyl group. The ¹⁹F NMR spectrum is particularly characteristic for SF₅ compounds, typically showing distinct signals for the axial and equatorial fluorine atoms. While NMR is a fundamental characterization method for arylsulfur pentafluorides, specific chemical shift and coupling constant data for this compound were not detailed in the reviewed scientific literature.
Computational Chemistry Studies
Computational chemistry provides a theoretical framework to understand and predict the structural and electronic properties of this compound, complementing experimental data.
Density Functional Theory (DFT) calculations are a powerful tool for modeling the geometry and electronic structure of molecules containing the SF₅ group. For this compound, DFT calculations can accurately predict key structural parameters that are in close agreement with experimental data obtained from single-crystal X-ray diffraction. nih.govresearchgate.net
Experimental crystallographic data reveals a roughly octahedral geometry around the sulfur atom. nih.govresearchgate.net The axial S-F bond (Fₐₓ) is slightly elongated compared to the four equatorial S-F bonds (Fₑᵩ). nih.govresearchgate.net The equatorial fluorine atoms are staggered with respect to the benzene ring. nih.govresearchgate.net DFT calculations can replicate these subtle but important structural features.
Table 3: Selected Experimental Bond Lengths for this compound from X-ray Crystallography
| Bond | Bond Length (Å) |
| S1—Fₐₓ | 1.600 (2) |
| S1—Fₑᵩ | 1.577 (2) – 1.586 (2) |
| C—S | 1.786 (3) |
Source: Nava et al., 2008. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).
For this compound, an MEP map would show:
Negative Potential (Red): Concentrated around the nitrogen atom of the amino group due to the lone pair of electrons, making it a site for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and, to a lesser extent, the fluorine atoms, indicating their electrophilic character.
Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the benzene ring.
The map visually demonstrates the electronic push-pull effect of the electron-donating amino group and the strongly electron-withdrawing pentafluorosulfanyl group.
Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) theory, are used to quantify the electron distribution and charge delocalization within the molecule. These studies confirm the strong electron-withdrawing nature of the SF₅ group. This effect is primarily inductive, pulling electron density from the aromatic ring towards the highly electronegative fluorine atoms through the sulfur atom.
Conversely, the amino group (-NH₂) acts as an electron-donating group, pushing electron density into the aromatic ring through resonance and induction. This opposition creates a significant dipole moment and influences the reactivity of the aromatic ring, directing electrophilic substitution to positions ortho to the amino group. DFT calculations can quantify the partial charges on each atom, confirming the polarization of the C-S bond and the C-N bond. researchgate.net
The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group. nih.gov Computational studies are crucial for comparing and contrasting the properties of SF₅-substituted compounds with their trifluoromethyl (CF₃) analogues. nih.govrsc.org
Key findings from such comparative studies include:
Electronic Effects: The SF₅ group is significantly more electron-withdrawing than the CF₃ group. escholarship.org Its electronic effect is often compared to that of a nitro (-NO₂) group. escholarship.org
Steric Profile: While both are bulky, the SF₅ group has a distinct conical shape and is sterically larger than the CF₃ group, though marginally smaller than a tert-butyl group. nih.gov
Lipophilicity: The SF₅ group imparts greater lipophilicity to a molecule compared to the CF₃ group. acs.org
These computational comparisons are vital in medicinal and materials chemistry for rationalizing structure-activity relationships and designing molecules with tailored properties. rsc.orgescholarship.org
Investigation of Reaction Pathways and Energetics
The study of reaction pathways and their associated energetics is crucial for understanding the formation and reactivity of this compound. While specific, in-depth research exclusively detailing the reaction pathways and energetics for the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from computational and mechanistic studies on related pentafluorosulfanyl compounds. These studies employ theoretical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms, determine transition states, and calculate the energetic feasibility of proposed pathways.
A notable example that sheds light on the reactivity of the pentafluorosulfanyl group is the investigation of the N-pentafluorosulfanylation of 3-substituted [1.1.0]azabicyclobutanes. Although this reaction does not produce this compound, the detailed energetic analysis of the radical chain propagation mechanism provides a strong precedent for the types of pathways and energy profiles that can be expected in reactions involving the SF5 moiety.
In this related system, DFT calculations were utilized to explore the free energy landscape of the reaction. The proposed mechanism involves the addition of an SF5 radical to the nitrogen atom of the azabicyclobutane, followed by a radical chlorination step. The calculations indicated that the addition of the SF5 radical to the nitrogen site is both kinetically and thermodynamically favored over addition to the carbon site. This regioselectivity is attributed to lower steric hindrance at the nitrogen and the formation of a more stable tertiary benzylic radical intermediate.
The energetic data from these computational studies are instrumental in rationalizing experimental observations and predicting reaction outcomes. Below are interactive data tables summarizing the key energetic parameters calculated for the N-pentafluorosulfanylation reaction, which serve as an illustrative example of the energetic considerations in SF5 chemistry.
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| ΔΔG‡ (TS1N vs. TS1C) | 4.1 | Favors N-site addition kinetically acs.org |
| ΔΔG° (IM1N vs. IM1C) | 7.6 | Favors N-site addition thermodynamically acs.org |
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| ΔG‡ (lowest energy pathway) | 11.9 | Overall free energy of activation for the reaction acs.org |
| ΔG° (lowest energy pathway) | -13.6 | Overall free energy of reaction for the radical chlorination step acs.org |
| Overall ΔG° | >23 | Thermodynamic preference for N-pentafluorosulfanylation over C-SF5 bond formation acs.org |
These detailed findings from related systems underscore the power of computational chemistry in elucidating complex reaction mechanisms involving the SF5 group. The synthesis of this compound itself proceeds through a multi-step process, often starting from bis-(4-nitrophenyl)-disulfide, which is fluorinated, and the resulting 4-nitrophenylsulfur pentafluoride is subsequently reduced. nih.gov A thorough energetic investigation of this specific pathway would similarly involve calculating the activation barriers and reaction energies for each elementary step, including the fluorination and reduction stages. Such studies would provide a quantitative understanding of the reaction's feasibility and could guide the optimization of reaction conditions.
The synthesis of N-SF5 azetidines has been shown to be remarkably stable and amenable to further synthetic modifications. acs.org This stability is a key feature of the SF5 group, which is known for its chemical and thermal robustness. acs.org Mechanistic studies, including DFT calculations, Hammett analyses, and radical trapping experiments, support a radical chain propagation mechanism for the formation of these N-SF5 compounds. acs.org
While the direct application of these specific energetic values to the synthesis of this compound is not appropriate, the methodological approach and the nature of the findings are highly relevant. They demonstrate that reactions involving the introduction of the SF5 group are often complex, multi-step processes with competing pathways. Computational investigations are therefore indispensable for a detailed understanding of the factors controlling selectivity and efficiency.
Applications and Emerging Areas of Research
Pharmaceutical Development
The introduction of the 4-aminophenylsulfur pentafluoride moiety and related SF₅-containing structures into drug candidates is a strategic approach to modulate their pharmacokinetic and pharmacodynamic profiles. This substituent is increasingly utilized to enhance therapeutic efficacy and overcome limitations of existing drug scaffolds.
The pentafluorosulfanyl group can significantly enhance the binding affinity of a ligand to its biological target, leading to increased drug efficacy. rowansci.com Its distinct steric and electronic properties allow for favorable interactions within protein binding pockets. The unique octahedral geometry of the SF₅ group, which is larger than a trifluoromethyl (CF₃) group but smaller than a tert-butyl group, enables more selective interactions with biological receptors.
Research on cannabinoid receptor ligands demonstrated that pyrazoles substituted with an SF₅ group generally exhibited slightly higher or equivalent affinity for the CB1 receptor compared to their trifluoromethyl and tert-butyl analogs, with all affinities in the nanomolar range. rsc.org Similarly, the development of novel androgen receptor (AR) antagonists based on the enzalutamide scaffold revealed that compounds incorporating an SF₅ moiety displayed potent AR antagonist activity. One particular derivative, compound 8a, showed a half-maximal inhibitory concentration (IC₅₀) of 7.1 ± 1.0 µM and high efficacy. nih.gov
A significant challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The chemical robustness of the pentafluorosulfanyl group, owing to the strong sulfur-fluorine bonds, makes it highly resistant to metabolic degradation. rowansci.com This increased metabolic stability can extend the half-life of a drug, leading to a longer duration of action. For instance, an 8-pentafluorothio analog of the antimalarial drug mefloquine (B1676156) was found to have a longer half-life and several-fold higher in vivo activity than the parent compound. researchgate.net
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to optimize a lead compound's properties. The pentafluorosulfanyl group is widely considered a bioisostere for several common functional groups, including the trifluoromethyl (CF₃), tert-butyl, halogen, and nitro groups. researchgate.netnih.gov This allows medicinal chemists to fine-tune a molecule's properties while retaining its desired biological activity.
The SF₅ group is often referred to as a "super-trifluoromethyl group" due to its greater electron-withdrawing ability and higher lipophilicity. enamine.net In a comparative study of trypanothione reductase inhibitors, a diarylamine derivative containing an SF₅ group showed a competitive inhibition constant (Kic = 28 µM) similar to its CF₃ counterpart (Kic = 24 µM) and a nearly four-fold improvement over the tert-butyl analog (Kic = 84 µM). researchgate.net In the context of cannabinoid receptor ligands, the aromatic SF₅ group has been confirmed as a stable and effective bioisosteric analogue of the electron-withdrawing CF₃ group. rsc.org
The unique properties of the this compound and other SF₅-containing building blocks have facilitated the design of entirely new classes of drug candidates. Its incorporation can lead to novel intellectual property and compounds with superior pharmacological profiles.
One area of investigation has been the development of inhibitors for the AAA ATPase p97, a target for cancer therapy. A systematic study of SF₅-indole inhibitors of p97 was conducted, comparing them to CF₃ and other analogs to understand the structure-activity relationship. nih.gov Another example is the synthesis of SF₅-containing analogues of the anti-rheumatic drugs teriflunomide and leflunomide. These new compounds demonstrated improved inhibition of the target enzyme, human dihydroorotate dehydrogenase (HDHODH), showcasing the utility of the SF₅ group in enhancing the potency of established drugs. ox.ac.uk
The application of SF₅-containing compounds has been explored across various biological pathways and receptor systems.
Cannabinoid Receptors: As previously mentioned, SF₅-substituted pyrazoles have been synthesized as potent ligands for the CB1 receptor, acting as neutral antagonists. rsc.org
Androgen Receptor: Novel antagonists for the androgen receptor, important in prostate cancer treatment, have been developed using an SF₅-containing scaffold. nih.gov
Dihydroorotate Dehydrogenase (DHODH): SF₅-substituted derivatives of the drug teriflunomide have shown an improved ability to inhibit T cell proliferation by targeting DHODH, indicating potential for better anti-inflammatory activity. acs.org
Trypanothione Reductase: The SF₅ moiety has been used as a building block for inhibitors of trypanothione reductase, an essential enzyme in protozoan parasites like Trypanosoma and Plasmodium, demonstrating high in vitro activity. researchgate.net
Agrochemical Research
The beneficial properties of the pentafluorosulfanyl group also extend to the field of agrochemical research. The stability and biological activity conferred by the SF₅ group make it an attractive component in the development of new pesticides, including insecticides and herbicides. enamine.net
In one study, novel meta-diamide insecticides containing an SF₅ group were synthesized. The compound 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, in particular, exhibited high insecticidal activity and excellent selectivity. researchgate.netsemanticscholar.org Another research effort focused on synthesizing an arylsulfur pentafluoride analogue of the well-known insecticide fipronil. This SF₅ analogue demonstrated higher activity against a resistant strain of the housefly (Musca domestica) when compared to its corresponding trifluoromethyl counterpart, highlighting its potential to combat insecticide resistance. chimia.ch
Development of Herbicides, Pesticides, and Plant Regulants
This compound serves as a crucial intermediate in the creation of advanced agrochemicals. The incorporation of the pentafluorosulfanyl (SF5) group into biologically active molecules can significantly enhance their efficacy. The SF5 group is often considered a "super-trifluoromethyl group" due to its potent combination of properties.
Recent research has demonstrated the successful application of 4-SF5-aniline derivatives in the development of novel insecticides. Specifically, new meta-diamide insecticides containing the pentafluorosulfanyl group have been synthesized. One such compound, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, was developed by modifying a known insecticide structure, replacing a heptafluoroisopropyl group with the SF5 moiety. This substitution resulted in a compound with high insecticidal activity. The study underscored that the pentafluorosulfanyl group could be a key structural component for discovering new and effective crop-protecting agents.
Sustainable Agriculture Applications
The development of pesticides with improved selectivity is a cornerstone of sustainable agriculture, aiming to minimize harm to non-target organisms and the wider environment. This compound plays a role in this area by enabling the design of more environmentally considerate pesticides. The unique properties of the SF5 group contribute to a more sustainable approach by helping to reduce the toxicity of the resulting agrochemicals to non-target species nih.gov.
Research into SF5-containing meta-diamide insecticides has shown that these novel compounds exhibit excellent selectivity for insects. This high degree of selectivity is a significant advantage, as it reduces the potential impact on beneficial insects and other organisms within the ecosystem. By creating more targeted and potent crop protection agents, the use of this compound as a building block supports the goals of sustainable farming practices.
Materials Science
In the field of materials science, this compound is a valuable precursor for creating advanced materials nih.gov. The pentafluorosulfanyl group is gaining significant attention for its ability to impart unique and desirable properties to various materials. Its high thermal and chemical stability, coupled with strong electronegativity, makes it an attractive functional group for designing next-generation polymers, coatings, optoelectronic materials, and liquid crystals nih.govchemimpex.com. The introduction of the SF5 group can profoundly alter the electronic and physical properties of molecules, leading to materials with enhanced performance characteristics nih.gov.
High-Performance Polymers and Coatings
The integration of this compound into polymer structures leads to the creation of high-performance materials with improved durability. The inherent thermal and chemical stability of the SF5 group is transferred to the polymer matrix, resulting in polymers and coatings with enhanced resistance to decomposition and chemical attack nih.gov.
Optoelectronic Materials
The pentafluorosulfanyl group is an emerging and powerful tool in the design of functional optoelectronic materials. The group's high electronegativity and stability are leveraged to fine-tune the optoelectronic characteristics of various material classes. Although historically underutilized due to synthetic challenges, the SF5 moiety is now featuring more frequently in the design of materials for optoelectronics. Reviews of the field highlight the intensive research efforts in recent years to harness the distinctive properties of SF5 for these applications.
Liquid Crystals
Derivatives of this compound have been instrumental in the synthesis of novel liquid crystals for display technologies. The pentafluorosulfanyl group serves as a highly effective polar terminal group in liquid crystal molecules. Its strong electron-withdrawing nature creates a significant dipole moment, which is a desirable feature for materials used in active matrix displays.
Research has led to the development of new liquid crystals containing the SF5 group that exhibit a unique and advantageous combination of properties. These materials possess high polarity (Δɛ) while maintaining a very low birefringence (Δn). This combination is particularly important for enhancing the performance of Liquid Crystal Displays (LCDs), especially those intended for mobile applications.
| Property | Value | Significance in LCDs |
| Polarity (Δɛ) | High | Allows for lower operating voltages, reducing power consumption. |
| Birefringence (Δn) | Very Low | Enables wider viewing angles and improved contrast in displays. |
Catalysis
While this compound is a highly valuable reagent and building block in synthetic chemistry, its direct application as a catalyst is not a primary area of its current use. The compound's main role is as a precursor, providing the essential SF5-aniline scaffold for constructing more complex molecules with specific functionalities in agrochemicals and materials science. The reactivity of the aniline (B41778) group allows for further chemical modifications, making it a versatile intermediate. Although related fluorinated compounds, such as pentafluorophenylammonium triflate, have been explored as organocatalysts, this compound itself is principally utilized for introducing the valuable SF5 group into target structures rather than for its catalytic activity.
Analytical Chemistry
The unique physicochemical properties of this compound lend themselves to applications in the field of analytical chemistry, particularly as a reagent. The presence of the pentafluorosulfanyl group can be leveraged to introduce a fluorine-rich tag into other molecules, which can be advantageous for certain analytical techniques.
Reagent in Detection and Quantification
This compound is utilized as a reagent in various analytical methodologies to aid in the detection and quantification of other chemical species. chemimpex.com Its primary function in this capacity is often as a derivatizing agent. By reacting with target analytes, it forms a new derivative with properties that are more amenable to separation and detection by techniques such as chromatography. The introduction of the SF5 group can enhance the volatility of an analyte for gas chromatography or improve its ionization efficiency for mass spectrometry.
While the compound is noted for its role in these applications, specific, widely documented protocols for the detection and quantification of particular analytes using this compound as a primary derivatization agent are not extensively detailed in readily available scientific literature. Its application appears to be more specialized, within the broader context of the synthesis of fluorinated compounds for various research purposes. chemimpex.com
Heterocyclic Synthesis
The amino group on the phenyl ring of this compound presents a reactive site that allows for its potential use as a building block in the synthesis of more complex molecules, including heterocyclic compounds. The aniline-like reactivity of the amino group can be exploited in cyclization reactions to form nitrogen-containing rings.
Despite its potential as a precursor in the formation of heterocycles, detailed examples of the use of this compound in the synthesis of specific heterocyclic systems are not prominently featured in the reviewed scientific literature. General synthetic routes for heterocycles often utilize aniline derivatives, and in principle, this compound could be employed in similar reaction schemes. However, specific instances of its application in this area of synthetic chemistry are not well-documented, suggesting that its use may be limited or specialized.
Structural Chemistry
The crystal structure analysis shows that the compound crystallizes in the orthorhombic system, specifically in the Pbca space group. The sulfur atom exhibits a nearly ideal octahedral geometry, being bonded to five fluorine atoms and one carbon atom of the phenyl ring. A slight elongation of the axial S–F bond is observed when compared to the four equatorial S–F bonds.
The packing of the molecules within the crystal lattice is stabilized by weak intermolecular hydrogen bonds. Specifically, N–H···F interactions are observed between the amino group of one molecule and a fluorine atom of a neighboring molecule. The nitrogen atom of the amino group is slightly displaced from the plane of the benzene (B151609) ring.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.0369 (13) |
| b (Å) | 5.7514 (5) |
| c (Å) | 17.5305 (15) |
| V (ų) | 1616.9 (2) |
| Z | 8 |
Future Directions and Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The initial synthesis of phenylsulfur pentafluorides involved the fluorination of aromatic disulfides with silver difluoride, a method that, while effective, presents challenges in terms of cost and efficiency. nih.gov A notable multi-step synthesis of 4-aminophenylsulfur pentafluoride starts with the fluorination of bis-(4-nitrophenyl)-disulfide using silver difluoride, followed by purification and subsequent hydrogenation. nih.gov While this method is established, the low yield of the initial step (10.0%) highlights the need for more efficient alternatives. nih.gov
Future research will likely focus on developing more economical and sustainable methods. One promising avenue is the exploration of alternative fluorinating agents to replace expensive silver-based reagents. Additionally, optimizing reaction conditions to improve yields and reduce the number of synthetic steps is a key area of investigation. The development of catalytic methods for the direct introduction of the SF₅ group onto the aniline (B41778) core would represent a significant breakthrough, offering a more atom-economical and streamlined approach.
Exploration of Novel SF₅-Containing Building Blocks
This compound serves as a crucial precursor for a variety of more complex molecules. chemimpex.com Its amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Future efforts will likely concentrate on expanding the library of SF₅-containing building blocks derived from this compound. This includes the synthesis of novel amides, sulfonamides, and other derivatives that can be used in the construction of complex molecular architectures. For instance, the synthesis of N-(2-SF₅-ethyl)amines has been reported, demonstrating the potential to create new aliphatic amine building blocks. researchgate.net The development of SF₅-containing amino acids and dipeptides further illustrates the versatility of this compound in creating novel structures for various applications, including peptide chemistry. nih.gov The creation of such novel building blocks will provide chemists with a broader toolkit for introducing the SF₅ group into target molecules. researchgate.netresearchgate.net
Deepening Understanding of SF₅ Reactivity Mechanisms
The reactivity of the SF₅ group is a key aspect that influences its application in different chemical contexts. The sulfur atom in this compound has a roughly octahedral geometry. nih.govnih.gov The axial S-F bond is slightly elongated compared to the four equatorial S-F bonds. nih.govnih.gov The equatorial fluorine atoms are staggered relative to the benzene (B151609) ring. nih.govnih.gov
A deeper understanding of the reaction mechanisms involving the SF₅ group is crucial for predicting and controlling its chemical behavior. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of these reactions. Mechanistic investigations into processes like strain-release-driven pentafluorosulfanylation will provide valuable insights into the reaction pathways and help in the design of more efficient synthetic strategies. chemrxiv.org Computational studies can provide detailed information on transition states and reaction intermediates, complementing experimental findings and accelerating the development of new synthetic methodologies.
Expanded Applications in Drug Discovery and Materials Design
The unique physicochemical properties imparted by the SF₅ group, such as high electronegativity, lipophilicity, and thermal stability, make it a highly desirable substituent in both medicinal chemistry and materials science. chemimpex.comresearchgate.net
In drug discovery , the SF₅ group is considered a "super-trifluoromethyl group" and can significantly enhance the biological activity and pharmacokinetic properties of drug candidates. researchgate.net The SF₅ group's ability to modulate lipophilicity and metabolic stability is of particular interest. researchgate.net For example, SF₅-containing compounds have shown promise as insecticides. researchgate.netresearchgate.netnih.gov Future research will focus on incorporating this compound and its derivatives into a wider range of therapeutic agents to explore their potential in treating various diseases. The synthesis of SF₅-containing amino acids opens up new possibilities for designing novel peptides with enhanced properties. nih.gov
In materials science , the introduction of the SF₅ group can lead to the development of advanced materials with improved thermal and chemical resistance. chemimpex.com this compound can be used to create high-performance polymers and coatings. chemimpex.com Future research will likely explore the use of this compound in the design of novel liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The unique electronic properties of the SF₅ group make it an attractive component for creating materials with tailored optical and electronic characteristics.
Q & A
Q. How is 4-Aminophenylsulfur Pentafluoride synthesized, and what are the key challenges in optimizing yield?
The synthesis involves three steps: (1) fluorination of bis-(4-nitrophenyl)-disulfide with AgF₂ in CFC113 solvent (yield: ~10%), (2) hydrogenation of 4-nitrophenylsulfur pentafluoride with H₂/PtO₂ in acidic ethanol, and (3) neutralization with NaHCO₃ and recrystallization from pentane . Key challenges include low fluorination efficiency and purification complexity. Optimization strategies may involve alternative fluorinating agents (e.g., XeF₂) or solvent systems to improve reaction kinetics.
Q. What are the crystal structure characteristics of this compound?
The compound crystallizes in an orthorhombic system (space group Pbca) with lattice parameters a = 16.0369 Å, b = 5.7514 Å, c = 17.5305 Å, and Z = 8. The sulfur atom adopts a distorted octahedral geometry: four equatorial S–F bonds (1.577–1.586 Å) and one axial S–F bond (1.600 Å). The amino group is displaced 0.154 Å from the benzene plane, and weak N–H⋯F interactions stabilize the packing .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- X-ray diffraction (XRD): Resolves bond lengths, angles, and torsion angles (e.g., F–S–C–C dihedral angles of 43° and 47°) .
- NMR: ¹⁹F NMR identifies SF₅ group symmetry; ¹H/¹³C NMR confirms aromatic substitution patterns.
- Mass spectrometry (MS): Validates molecular weight (219.18 g/mol) via high-resolution ESI-MS .
Q. What safety precautions are necessary when handling this compound?
Avoid contact with oxidizers, sparks, or static discharge due to incompatibility risks. Use fume hoods and personal protective equipment (PPE) to mitigate potential decomposition products (e.g., HF, SOₓ). Storage recommendations include inert atmospheres and temperatures below 25°C .
Advanced Research Questions
Q. How do the electronic properties of the pentafluorosulfanyl (–SF₅) group influence reactivity in medicinal chemistry?
The –SF₅ group exhibits strong electron-withdrawing (−I) effects (comparable to –NO₂) and high lipophilicity (π = 1.51), making it valuable for enhancing drug bioavailability and metabolic stability. In medicinal applications, it can modulate pKa values of adjacent functional groups, affecting target binding kinetics. Computational studies (e.g., Hammett σ constants) quantify these effects .
Q. What experimental methods are recommended for analyzing thermal stability and decomposition products?
- Thermogravimetric analysis (TGA): Determines decomposition onset temperatures.
- Gas chromatography-mass spectrometry (GC-MS): Identifies volatile byproducts (e.g., HF, SO₂).
- Infrared (IR) spectroscopy: Monitors F–S bond degradation (stretching at ~800–850 cm⁻¹). Decomposition pathways should be studied under controlled atmospheres (N₂ vs. O₂) .
Q. How can computational modeling predict interactions of this compound in supramolecular assemblies?
Density functional theory (DFT) optimizes molecular geometries and calculates electrostatic potential surfaces to predict hydrogen-bonding or π-stacking interactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model aggregation behavior. These tools guide crystal engineering for functional materials .
Q. What strategies resolve contradictions in reported synthetic yields or purity levels?
Reproducibility requires strict control of fluorination conditions (e.g., AgF₂ purity, solvent dryness). Analytical cross-validation via HPLC (with UV/vis detection) and ¹⁹F NMR ensures product homogeneity. Discrepancies in yields may arise from side reactions (e.g., over-fluorination) or incomplete hydrogenation, necessitating step-by-step reaction monitoring .
Q. Methodological Notes
- Data Contradictions: Cross-reference XRD datasets with computational models to validate structural anomalies (e.g., axial vs. equatorial S–F bond lengths) .
- Toxicity Data Gaps: While acute toxicity data for this compound is unavailable, extrapolate safety protocols from analogous SF₅ compounds (e.g., bromine pentafluoride IDLH: 1.7 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
